

An In-depth Technical Guide to the Basic Properties of Rare Earth Carbonates

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Scandium carbonate*

Cat. No.: *B8780722*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties of rare earth carbonates. It is designed to be a valuable resource for professionals in research, science, and drug development, offering detailed information on the chemical, physical, and structural characteristics of these compounds. This guide includes quantitative data presented in clear, comparative tables, detailed experimental protocols for key characterization techniques, and visualizations of critical pathways and relationships to facilitate a deeper understanding.

Introduction to Rare Earth Carbonates

Rare earth carbonates are a group of inorganic compounds composed of rare earth elements (REEs), which include the lanthanide series, scandium, and yttrium, bonded to carbonate anions. They are of significant interest due to their role as precursors in the synthesis of high-purity rare earth oxides and other advanced materials. Their unique electronic and magnetic properties make them valuable in various applications, including catalysis, ceramics, and pharmaceuticals. This guide will focus on the two main types of rare earth carbonates: normal rare earth carbonates with the general formula $RE_2(CO_3)_3 \cdot nH_2O$ and rare earth hydroxycarbonates with the general formula $RE(OH)CO_3 \cdot nH_2O$.^[1]

General Properties of Rare Earth Carbonates

The properties of rare earth carbonates exhibit trends across the lanthanide series, which can often be attributed to the lanthanide contraction—the steady decrease in ionic radii with increasing atomic number.^[1] These compounds are typically white or lightly colored powders.^{[2][3][4]}

Chemical Formula and Molecular Weight

The general chemical formula for normal rare earth carbonates is $\text{RE}_2(\text{CO}_3)_3$, and they are frequently found in hydrated forms. The molecular weight of the anhydrous form varies depending on the specific rare earth element.

Rare Earth Carbonate	Chemical Formula	Molecular Weight (g/mol)
Lanthanum Carbonate	$\text{La}_2(\text{CO}_3)_3$	457.84 ^[5]
Cerium Carbonate	$\text{Ce}_2(\text{CO}_3)_3$	460.26 ^{[6][7]}
Neodymium Carbonate	$\text{Nd}_2(\text{CO}_3)_3$	468.51 ^{[8][9]}
Yttrium Carbonate	$\text{Y}_2(\text{CO}_3)_3$	357.84 ^[10]

Solubility

Rare earth carbonates are generally considered insoluble in water.^[11] Their solubility is low, typically in the range of 10^{-5} to 10^{-7} mol/L.^[1] However, their solubility can be influenced by the pH of the solution and the presence of other ions. For instance, they are soluble in acidic solutions, reacting to form the corresponding rare earth salts and releasing carbon dioxide.^[1] Their solubility also increases in solutions containing alkali metal or ammonium carbonates due to the formation of soluble double carbonate complexes.^[1]

Rare Earth Carbonate	Solubility Product Constant (K _{sp})
Lanthanum Carbonate	4.0×10^{-34}
Neodymium Carbonate	1.1×10^{-33}
Yttrium Carbonate	1.0×10^{-31}

Thermal Stability and Decomposition

The thermal decomposition of hydrated rare earth carbonates is a multi-step process.^[5] Generally, the thermal stability of these carbonates decreases with an increasing atomic number across the lanthanide series.^[5] The decomposition typically proceeds through the following stages:

- Dehydration: Loss of water molecules of hydration.
- Decarbonation to Oxycarbonate: Partial decomposition of the carbonate to form an intermediate oxycarbonate ($\text{RE}_2\text{O}_2\text{CO}_3$).
- Decarbonation to Oxide: Complete decomposition to the corresponding rare earth oxide (RE_2O_3).

Rare Earth Carbonate	Decomposition to Oxycarbonate Temp. (°C)	Decomposition to Oxide Temp. (°C)
Lanthanum Carbonate	~450	710 - 730
Cerium Carbonate	250 - 280	> 800
Neodymium Carbonate	320 - 550	800 - 905
Yttrium Carbonate	350 - 470	500 - 600

Crystal Structure

The crystal structure of normal rare earth carbonates varies across the lanthanide series. The lighter rare earth carbonates (La through Nd) typically crystallize in the orthorhombic lanthanite-type structure, while the middle to heavy rare earth carbonates (Sm through Tm, and Y) adopt the orthorhombic tengerite-type structure.^[1]

Crystal Structure Type	Rare Earth Elements	Crystal System	Space Group
Lanthanite	La, Ce, Nd	Orthorhombic	Pbnb
Tengerite	Sm, Gd, Dy, Ho, Er, Y	Orthorhombic	Bb ₂₁ m

Table of Crystallographic Data:

Structure	a (Å)	b (Å)	c (Å)
Lanthanite-(La)	9.504	16.943	8.937
Lanthanite-(Ce)	9.482	16.938	8.965
Tengerite-(Y)	6.078	9.157	15.114

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of rare earth carbonates.

Synthesis of Rare Earth Carbonates by Precipitation

This protocol describes a common method for synthesizing rare earth carbonates by precipitation from an aqueous solution.

Materials:

- Rare earth chloride or nitrate solution (e.g., 0.1 M)
- Ammonium bicarbonate solution (e.g., 0.5 M) or Sodium carbonate solution (e.g., 0.5 M)
- Deionized water
- Beakers
- Stir plate and stir bar
- Filtration apparatus (e.g., Buchner funnel and filter paper)
- Drying oven

Procedure:

- Prepare a solution of the desired rare earth salt (e.g., dissolve the appropriate amount of rare earth chloride in deionized water to make a 0.1 M solution).
- In a separate beaker, prepare a solution of the precipitating agent (e.g., ammonium bicarbonate or sodium carbonate).
- While stirring the rare earth salt solution vigorously, slowly add the precipitating agent solution dropwise. A white precipitate of rare earth carbonate will form.
- Continue adding the precipitating agent until no more precipitate is formed. It is important to control the pH, which should be in the range of 6-7 for complete precipitation.[\[12\]](#)
- Allow the precipitate to age in the mother liquor for a period (e.g., overnight) to improve crystallinity and particle size.[\[7\]](#)
- Separate the precipitate from the solution by filtration.
- Wash the precipitate several times with deionized water to remove any unreacted salts.
- Dry the washed precipitate in an oven at a low temperature (e.g., 80-100 °C) to obtain the hydrated rare earth carbonate powder.

Characterization by Thermogravimetric Analysis (TGA)

This protocol outlines the procedure for analyzing the thermal decomposition of rare earth carbonates using TGA.

Materials and Equipment:

- Thermogravimetric Analyzer (TGA)
- Dried rare earth carbonate sample
- Sample pans (e.g., alumina or platinum)
- Inert gas (e.g., Nitrogen or Argon) and/or Air

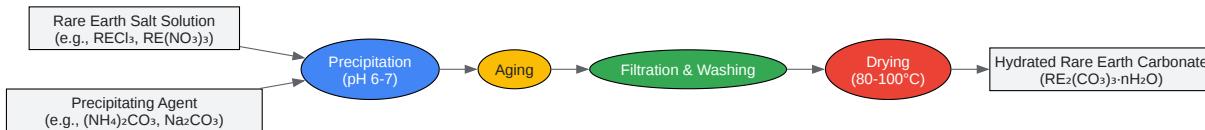
Procedure:

- Calibrate the TGA instrument according to the manufacturer's instructions.
- Accurately weigh a small amount of the dried rare earth carbonate sample (typically 5-10 mg) into a tared TGA sample pan.
- Place the sample pan in the TGA furnace.
- Purge the furnace with the desired gas (e.g., nitrogen for an inert atmosphere or air for an oxidative atmosphere) at a constant flow rate (e.g., 20-50 mL/min).
- Program the TGA to heat the sample from ambient temperature to a final temperature (e.g., 1000 °C) at a constant heating rate (e.g., 10 °C/min).
- Record the mass of the sample as a function of temperature.
- Analyze the resulting TGA curve to identify the temperature ranges of dehydration, decarbonation to oxycarbonate, and final decomposition to the oxide based on the distinct weight loss steps.

Characterization by Powder X-ray Diffraction (XRD)

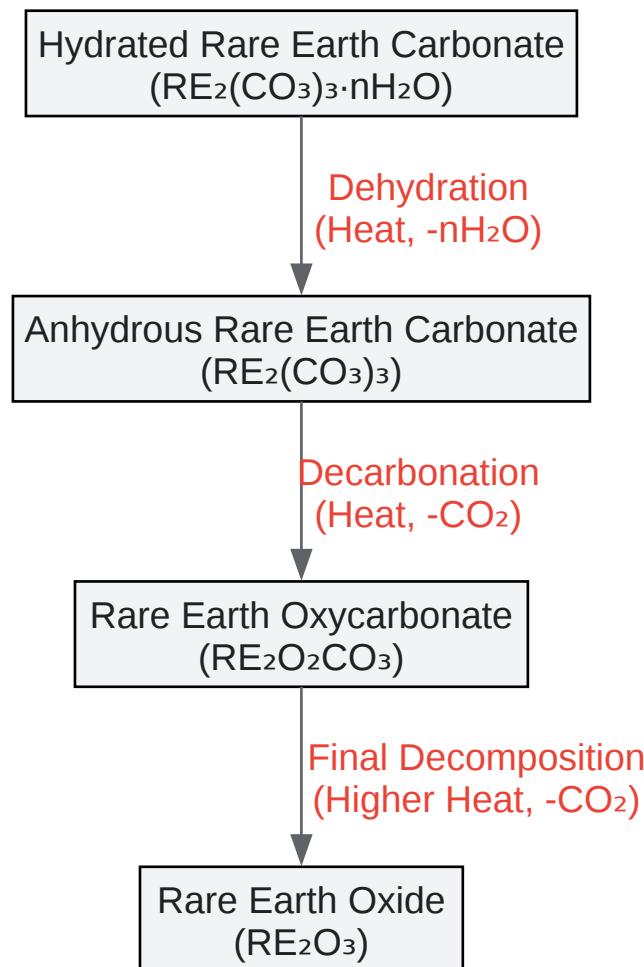
This protocol describes the steps for analyzing the crystal structure of rare earth carbonates using powder XRD.

Materials and Equipment:


- Powder X-ray Diffractometer
- Dried rare earth carbonate sample
- Mortar and pestle (agate is recommended)
- Sample holder (e.g., zero-background holder)
- Spatula

Procedure:

- Grind a small amount of the dried rare earth carbonate sample into a fine, homogeneous powder using a mortar and pestle. This is crucial to ensure random orientation of the crystallites.
- Carefully pack the powdered sample into the sample holder, ensuring a flat and smooth surface that is level with the top of the holder.
- Place the sample holder into the XRD instrument.
- Set the instrument parameters for data collection, including the 2θ scan range (e.g., 10-80°), step size (e.g., 0.02°), and scan speed.
- Initiate the X-ray source and detector and start the data collection.
- After the scan is complete, process the raw data to obtain the diffraction pattern (intensity vs. 2θ).
- Analyze the diffraction pattern by comparing the peak positions and intensities to standard diffraction patterns from databases (e.g., the Joint Committee on Powder Diffraction Standards - JCPDS) to identify the crystalline phases present.


Visualizations

The following diagrams, generated using the DOT language, illustrate key processes related to rare earth carbonates.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of rare earth carbonates by precipitation.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. brainly.com [brainly.com]
- 2. Thermal decomposition of gadolinium(III) carbonate [inis.iaea.org]
- 3. Thermochemical investigations of cerium carbonate decomposition [inis.iaea.org]
- 4. benchchem.com [benchchem.com]
- 5. Solved What is the solubility product expression for | Chegg.com [chegg.com]

- 6. Praseodymium neodymium carbonate [xjxitu.com]
- 7. nagwa.com [nagwa.com]
- 8. homework.study.com [homework.study.com]
- 9. sklg.cdut.edu.cn [sklg.cdut.edu.cn]
- 10. gauthmath.com [gauthmath.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Basic Properties of Rare Earth Carbonates]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8780722#basic-properties-of-rare-earth-carbonates>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com